molecular formula C16H22N6O2 B2742035 6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2309232-85-5

6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2742035
CAS RN: 2309232-85-5
M. Wt: 330.392
InChI Key: CCNSNRGMGCAQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to the mentioned chemical have been synthesized through various chemical reactions, aiming to explore their potential biological activities and chemical properties. For instance, research involving the synthesis of new visnagen and khellin furochromone pyrimidine derivatives highlighted the creation of compounds with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2011). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Biological Activities

The structural components of pyrimidine and piperazine derivatives play a crucial role in their biological activities. Studies have shown various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). Another aspect of research focuses on the synthesis and pharmacological properties of pyrimidine-piperazine compounds, selecting new antiemetic agents based on their potent activity profiles.

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione, structurally related to the mentioned compound, have been explored for their anticonvulsant activity. The synthesis and evaluation of N-mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione have indicated potential anticonvulsant properties in preclinical models (Rybka et al., 2016).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of pyrimidine and piperazine derivatives have been a subject of interest. Studies have synthesized heterocyclic compounds derived from 2,6-dioxopiperazine derivatives, evaluating their potential for anti-inflammatory and anticancer activities (Kumar et al., 2014). This highlights the versatility of pyrimidine-piperazine structures in contributing to the development of new therapeutic agents.

properties

IUPAC Name

3-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-11(2)15-17-5-4-12(18-15)21-6-8-22(9-7-21)13-10-14(23)20(3)16(24)19-13/h4-5,10-11H,6-9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNSNRGMGCAQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

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